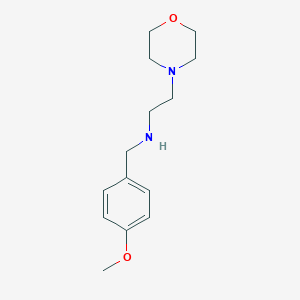

(4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

説明

(4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is a secondary amine featuring a para-methoxy-substituted benzyl group and a morpholine-linked ethylamine moiety. Its structure combines aromatic and heterocyclic components, making it relevant in medicinal chemistry for targeting receptors or enzymes. The morpholine ring enhances solubility, while the methoxy group on the benzyl moiety influences electronic properties and binding interactions .

特性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-17-14-4-2-13(3-5-14)12-15-6-7-16-8-10-18-11-9-16/h2-5,15H,6-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSPJMCOJMZMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine typically involves the reaction of 4-methoxybenzyl chloride with 2-(morpholin-4-yl)ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

(4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzyl derivatives.

科学的研究の応用

Chemical Structure and Synthesis

The molecular formula of (4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is C₁₅H₂₄N₂O, with a molecular weight of approximately 248.37 g/mol. The compound features a methoxy group attached to a benzyl moiety and an ethylamine chain linked to a morpholine ring.

Synthesis Process:

The synthesis typically involves the reaction of 4-methoxybenzyl chloride with 2-(morpholin-4-yl)ethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. Common solvents used include dichloromethane or toluene, with the reaction often conducted under reflux conditions. This synthetic route can be scaled for industrial applications using continuous flow reactors and automated systems to enhance production efficiency.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has been investigated for its effectiveness against various microbial strains, suggesting potential as an antimicrobial agent.

- Anticancer Activity : Studies highlight its ability to inhibit cancer cell proliferation, indicating that it may interact with specific biological targets such as enzymes or receptors involved in tumor growth.

- Modulation of Cellular Signaling : Its unique structure allows it to potentially modulate cellular signaling pathways, which could lead to therapeutic applications in treating diseases related to dysregulated signaling.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its development as a drug candidate. Interaction studies typically focus on:

- Binding Affinities : Evaluating how strongly the compound binds to various receptors and enzymes.

- Pharmacological Profile : Elucidating its therapeutic potential through pharmacodynamic studies.

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that derivatives of compounds similar to this compound exhibited potent inhibitory activity against human DNA topoisomerase II, a key target in cancer therapy. The results indicated that certain derivatives were more potent than established chemotherapeutic agents like etoposide .

- PPARα Agonism : Another investigation into related chemotypes revealed their ability to ameliorate conditions associated with inflammation and neurodegeneration through PPARα agonism. This suggests that similar compounds could be explored for therapeutic applications in metabolic disorders .

作用機序

The mechanism of action of (4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogs

Substitution Patterns on the Benzyl Group

Positional Isomerism

- (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine (CAS: 626209-57-2):

- 4-Methoxy-N-(4-methoxybenzyl)aniline (CAS: AGN-PC-0L5VTN):

Functional Group Variations

- (4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS: sc-316421): Substitution: Fluorine replaces methoxy.

- (4-Allyloxy-3-methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS: 774189-46-7):

Variations in the Amine Chain

- (4-Ethoxy-3-methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS: 827327-94-6):

- N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine (PubChem CID: 7060587):

Data Tables

Table 1: Structural and Physical Properties

*Estimated based on similar structures.

Key Findings and Insights

- Substituent Position : Para-methoxy groups on benzyl enhance electronic effects and binding compared to ortho or meta positions.

- Amine Chain : Ethyl chains balance solubility and lipophilicity, while propyl chains increase molecular weight and logP.

- Morpholine Role : Improves solubility and serves as a hydrogen-bond acceptor, critical for pharmacokinetics .

生物活性

(4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a 4-methoxybenzyl group linked to a 2-morpholin-4-yl-ethyl amine. The methoxy group enhances the lipophilicity and solubility of the compound, potentially influencing its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Similar compounds have shown the ability to interact with various receptors and enzymes, including tyrosine kinases and GPCRs (G-protein coupled receptors) .

- Electrophilic Aromatic Substitution : The presence of the benzyl group allows for electrophilic aromatic substitution reactions, which can lead to various biochemical transformations .

- Biochemical Pathways : The compound may participate in several biochemical pathways, including those involved in inflammation and cancer progression, similar to other benzene derivatives .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that benzylamine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 40 | Induces apoptosis via caspase activation |

| MDA-MB-231 | 45 | Cell cycle arrest |

| A549 (Lung Cancer) | 50 | Inhibition of proliferation |

Antimicrobial Activity

The compound may also exhibit antimicrobial properties. Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria by inhibiting bacterial gyrase and topoisomerase IV, essential for DNA replication .

| Bacteria | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Effective against MRSA |

| Escherichia coli | 16 | Moderate activity |

| Pseudomonas aeruginosa | 32 | Limited effectiveness |

Case Studies

- Anticancer Evaluation : A study evaluated the cytotoxic effects of related benzylamine derivatives on various cancer cell lines. The results indicated that modifications in the benzyl group significantly influenced the anticancer activity, with certain derivatives achieving over 90% inhibition at low concentrations .

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of similar morpholine-containing compounds. Results showed that these compounds effectively inhibited growth in both E. coli and S. aureus, suggesting a broad-spectrum antimicrobial potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。